molecular formula C18H18N2O4 B14057696 Phthalimidinoglutarimide-propargyl-C2-OH

Phthalimidinoglutarimide-propargyl-C2-OH

Cat. No.: B14057696
M. Wt: 326.3 g/mol
InChI Key: NKCRVSLFDGZZEX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Phthalimidinoglutarimide-propargyl-C2-OH undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include transition metal catalysts, Lewis acids, and Brønsted acids . Major products formed from these reactions include carbonyl compounds, amines, and substituted derivatives .

Biological Activity

Phthalimidinoglutarimide-propargyl-C2-OH is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Chemical Structure

This compound is synthesized through various chemical pathways that involve the modification of phthalimide derivatives. The synthetic routes typically include reactions that introduce the propargyl and hydroxyl functionalities, which are crucial for its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral properties of derivatives related to phthalimidinoglutarimide. For instance, compounds derived from similar structures have shown significant inhibitory effects against viruses such as dengue virus serotype 2 (DENV2). The half-maximal inhibitory concentration (IC50) values for these compounds suggest potent antiviral activity:

CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI)
Iso-Pr derivative3.0316.065.30
Iso-Bu derivative0.4919.3939.5

These compounds were found to inhibit the production of viral proteins without being virucidal, indicating they may act at an early stage in the viral lifecycle .

Antibacterial Activity

The antibacterial efficacy of phthalimidinoglutarimide derivatives has been evaluated against various Gram-positive and Gram-negative bacteria. The results indicate that these compounds possess varying degrees of antibacterial activity when compared to standard antibiotics:

BacteriaInhibition Zone (mm)Comparison to PC190723
S. aureus0.25Lower than PC190723
E. coliNotableComparable
K. pneumoniaeSignificantComparable

While some derivatives exhibited promising antibacterial properties, they were generally less effective than established antibiotics like PC190723 .

The mechanisms underlying the biological activity of this compound and its derivatives are complex and multifaceted:

  • Antiviral Mechanism : The compounds appear to interfere with the intracellular production of viral components, thereby reducing the yield of infectious virions .
  • Antibacterial Mechanism : The antibacterial activity is believed to stem from the ability to disrupt bacterial cell division processes, similar to how traditional antibiotics function .

Case Studies

  • Dengue Virus Inhibition : In vitro studies have demonstrated that specific derivatives significantly inhibit DENV2 replication, suggesting potential therapeutic applications in treating dengue fever.
  • Inhibition of Bacterial Growth : A comparative study against standard antibiotics revealed that certain derivatives showed enhanced activity against resistant strains of bacteria, indicating their potential as alternative treatments in antibiotic resistance scenarios .

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

3-[7-(5-hydroxypent-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C18H18N2O4/c21-10-3-1-2-5-12-6-4-7-13-14(12)11-20(18(13)24)15-8-9-16(22)19-17(15)23/h4,6-7,15,21H,1,3,8-11H2,(H,19,22,23)

InChI Key

NKCRVSLFDGZZEX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCCO

Origin of Product

United States

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